5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Overview
Description
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. The presence of the bromine atom and the carbaldehyde group on the pyrrolopyridine core structure allows for further functionalization and the creation of complex molecules with potential biological activity.
Synthesis Analysis
The synthesis of related pyrrole-3-carbaldehydes has been reported through a tandem catalytic process involving palladium-catalyzed Sonogashira coupling and a silver-mediated annulation reaction. This method provides access to multifunctionalized pyrrole-3-carbaldehydes starting from 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines .
Molecular Structure Analysis
The molecular structure of compounds similar to 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has been characterized using various spectroscopic methods, including NMR spectroscopy. X-ray single crystal diffraction has been used to confirm the structure of related compounds, providing insights into the arrangement of atoms and the geometry of the molecule .
Chemical Reactions Analysis
Compounds with a similar core structure have been used in condensation reactions to form new heterocyclic compounds. For example, 5-bromo-1H-indole-3-carbaldehyde has been reacted with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione to yield a product with good thermal stability . Additionally, N-Boc-4-aminopyrazole-5-carbaldehydes have been used in the Friedländer synthesis to create pyrazolo[4,3-b]pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivatives can be inferred from related compounds. For instance, the thermal stability of a derivative was reported to be good up to 215°C . The electronic spectra and molecular orbital energy level diagrams of these compounds can be assigned based on TD-DFT results, and the electrophilic and nucleophilic regions can be visualized using molecular electrostatic potential maps . The intermolecular interactions and the stability of the crystal structure can be analyzed using Hirshfeld surface analysis .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has shown that 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a critical role in the synthesis of various heterocyclic compounds. For instance, it has been used in the preparation of 3,3-dibromo-1,3-dihydroindol-2-ones and indole-2,3-diones, which are useful precursors for other compounds (Parrick et al., 1989). Similarly, it serves as a synthon for fused heterocycles like Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives (El-Nabi, 2004).
Development of Bromo-1H-pyrrolo[2,3-b]pyridine Framework
A study by Alekseyev, Amirova, and Terenin (2015) highlighted a simple synthesis method for hard-to-reach heterocycles containing a 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework. This method is particularly valuable for constructing a 5-bromo-7-azaindole scaffold with various substituents (Alekseyev et al., 2015).
Synthesis of Antibacterial Agents
Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, with one compound showing in vitro antibacterial activity. This highlights its potential use in developing new antibacterial agents (Toja et al., 1986).
Analgesic and Anti-inflammatory Applications
Kantlam Chamakuri et al. (2016) conducted a study on the synthesis and evaluation of 7-azaindazole-chalcone derivatives, synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, for their anti-inflammatory and analgesic activities. Some of these compounds exhibited excellent anti-inflammatory and analgesic activities, suggesting potential pharmaceutical applications (Chamakuri et al., 2016).
Fluoropyrrole Synthesis
Surmont et al. (2009) developed a methodology for preparing various new 3-fluorinated pyrroles, utilizing 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a starting material. This method provides an efficient route for the synthesis of fluoropyrroles, which have applications in medicinal chemistry (Surmont et al., 2009).
Crystal Structure Analysis
The compound has been used in crystallographic studies to understand intermolecular interactions and structure elucidation. For example, Barakat et al. (2017) analyzed the crystal structure, Hirshfeld surface, and thermal analysis of a derivative, contributing to the field of material sciences (Barakat et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZQPOVEHGBMFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646923 | |
Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
CAS RN |
757978-33-9 | |
Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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